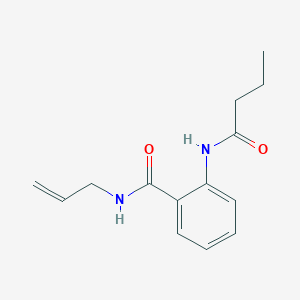![molecular formula C20H29N3O2S B318561 N-cyclohexyl-2-(methyl{[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide](/img/structure/B318561.png)
N-cyclohexyl-2-(methyl{[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(methyl{[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide is a complex organic compound with a molecular formula of C20H29N3O2S. This compound is known for its unique chemical structure, which includes a cyclohexyl group, a benzamide core, and a thioamide linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(methyl{[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The cyclohexyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the thioamide linkage. Common reagents used in these reactions include cyclohexylamine, benzoyl chloride, and thioamide precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to maximize efficiency and minimize waste. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-2-(methyl{[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can modify the benzamide core or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(methyl{[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-(methyl{[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The thioamide group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or modulate signaling pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclohexyl-2-(methyl{[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide shares structural similarities with other benzamide derivatives and thioamide-containing compounds.
- Similar compounds include this compound analogs with different substituents on the benzamide core or cyclohexyl group .
Uniqueness
- The unique combination of the cyclohexyl group, benzamide core, and thioamide linkage sets this compound apart from other compounds.
- Its specific chemical structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C20H29N3O2S |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
N-cyclohexyl-2-[methyl(3-methylbutanoylcarbamothioyl)amino]benzamide |
InChI |
InChI=1S/C20H29N3O2S/c1-14(2)13-18(24)22-20(26)23(3)17-12-8-7-11-16(17)19(25)21-15-9-5-4-6-10-15/h7-8,11-12,14-15H,4-6,9-10,13H2,1-3H3,(H,21,25)(H,22,24,26) |
Clave InChI |
RYDKSETXKVVTSG-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)N(C)C1=CC=CC=C1C(=O)NC2CCCCC2 |
SMILES canónico |
CC(C)CC(=O)NC(=S)N(C)C1=CC=CC=C1C(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isobutyryl-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B318479.png)
![N-(4-tert-butylbenzoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B318480.png)
![N-benzoyl-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B318481.png)
![4-{2-[(Allylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B318484.png)
![N-allyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B318486.png)
![N-allyl-2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B318487.png)
![N-allyl-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B318488.png)

![N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B318491.png)
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B318492.png)
![2-(4-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B318495.png)
![N-(2,2-dimethylpropanoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B318498.png)
![N-acetyl-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B318499.png)
![N-benzoyl-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B318501.png)
